
1-Nitro-4-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Nitro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6F3NO3 It belongs to the nitrobenzene family and is characterized by the presence of a nitro group (-NO2) and a trifluoroethoxy group (-OCH2CF3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(2,2,2-trifluoroethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products:
Reduction: 4-(2,2,2-Trifluoroethoxy)aniline.
Substitution: 4-(2,2,2-Trifluoroethoxy)benzyl halides or ethers.
Oxidation: 4-(2,2,2-Trifluoroethoxy)nitrosobenzene.
Scientific Research Applications
1-Nitro-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its nitro and trifluoroethoxy groups. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and influence its binding affinity to various targets. These interactions can modulate biological pathways, leading to specific effects depending on the context of its use .
Comparison with Similar Compounds
- 1-Nitro-4-(2,2,2-trifluoroethyl)benzene
- 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
- 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene
Comparison: 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of its trifluoroethoxy group, which can influence its reactivity and interaction with other molecules. Compared to 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, the presence of the oxygen atom in the trifluoroethoxy group can lead to different electronic and steric effects, impacting its chemical behavior and applications .
Biological Activity
1-Nitro-4-(2,2,2-trifluoroethoxy)benzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group (-NO₂) and a trifluoroethoxy group (-OCH₂CF₃) attached to a benzene ring. The presence of these functional groups significantly influences its biological activity.
Biological Activity Overview
The biological activity of nitro compounds, including this compound, is diverse and includes:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can generate reactive intermediates that damage microbial DNA, leading to cell death. Studies have shown that similar nitro compounds exhibit varying degrees of effectiveness against bacteria and fungi .
- Anticancer Properties : Some nitro-substituted compounds demonstrate anticancer activity by interfering with cellular processes such as proliferation and apoptosis. Research indicates that certain nitro compounds can inhibit tumor growth in various cancer models .
- Anti-inflammatory Effects : Nitro compounds may also exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, some studies highlight the ability of nitro derivatives to inhibit inducible nitric oxide synthase (iNOS), a key player in inflammation .
This compound's mechanisms of action can be attributed to its ability to interact with biological macromolecules. The following mechanisms have been proposed:
- DNA Damage : Nitro groups can undergo reduction to form reactive species that bind covalently to DNA, causing strand breaks and mutations .
- Enzyme Inhibition : Compounds with nitro groups may inhibit enzymes involved in metabolic pathways or inflammatory responses. For example, inhibition of COX-2 and IL-1β has been observed with certain nitro derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of related nitro compounds:
- Antimicrobial Studies : Research on 5-nitroimidazole derivatives demonstrated their effectiveness against various pathogens through the generation of toxic intermediates upon reduction . These findings suggest a similar potential for this compound.
- Anticancer Activity : A study investigated the effects of various nitro compounds on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and tumor growth in xenograft models when treated with specific nitro derivatives .
- Inflammation Models : In vitro studies showed that certain nitro compounds could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating their potential as anti-inflammatory agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-nitro-4-(2,2,2-trifluoroethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYNEIXRXPMHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379685 | |
Record name | 1-nitro-4-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62149-35-3 | |
Record name | 1-nitro-4-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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